(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
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Description
(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18Cl2N6O and its molecular weight is 417.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an indole nucleus , a piperazine moiety , and a 1,2,4-triazole ring . These structures are found in many bioactive compounds and can bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with these structures can interact with targets in a variety of ways, including inhibiting or activating the target, or modulating its function .
Biochemical Pathways
Without specific information on the targets and mode of action of this compound, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , it’s possible that this compound could have diverse effects.
Properties
CAS No. |
1291834-01-9 |
---|---|
Molecular Formula |
C19H18Cl2N6O |
Molecular Weight |
417.29 |
IUPAC Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-3-1-2-14(21)12-16/h1-7,12H,8-11H2,(H2,22,23,24,25) |
InChI Key |
HGKSJBGVPHKJCA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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